ミリスチシン

概要

説明

ミリスチシンは、様々なハーブやスパイス、特にナツメグに含まれる天然化合物です。アルケニルベンゼン系化合物に属し、殺虫効果と潜在的な精神活性作用で知られています。 ミリスチシンは、黒コショウ、パセリ、ニンジン、セロリの種にも含まれています .

科学的研究の応用

Myristicin has several scientific research applications across various fields:

Chemistry: In chemistry, myristicin is studied for its potential to be converted into amphetamine derivatives, which have applications in the synthesis of designer drugs .

Biology: In biological research, myristicin is investigated for its insecticidal properties and its ability to enhance the effectiveness of other insecticides .

Medicine: In medicine, myristicin is explored for its potential therapeutic effects, including its antiproliferative activity against cancer cells and its ability to reverse multidrug resistance in cancer treatment .

Industry: In the industrial sector, myristicin is used as a natural insecticide and repellent, particularly in agriculture to protect crops from pests .

In Vivo

In vivo studies have been conducted to investigate the pharmacological properties of myristicin. These studies have found that myristicin has anti-inflammatory and analgesic properties, and that it can inhibit the growth of cancer cells. Additionally, myristicin has been shown to possess anti-bacterial and anti-fungal properties.

In Vitro

In vitro studies have been conducted to further investigate the pharmacological properties of myristicin. These studies have found that myristicin has anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, myristicin has been shown to possess anti-fungal properties, and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

作用機序

ミリスチシンは、様々な分子標的と経路を通じてその効果を発揮します。それは、体内の酵素やシグナル伝達経路、特にPI3K/Akt/NF-κBシグナル伝達経路と相互作用します。 この相互作用は、細胞の増殖とアポトーシスを調節し、潜在的な治療効果に貢献しています . さらに、ミリスチシンは、神経伝達物質アセチルコリンの作用を抑制する抗コリン薬として作用します .

6. 類似の化合物との比較

ミリスチシンは、サフロールやオイゲノールなどの他のアルケニルベンゼン化合物に似ています。 精神活性作用を生み出す能力と、アンフェタミン誘導体に変換される可能性という点でユニークです .

類似の化合物:

- サフロール

- オイゲノール

- エレミシン

- アザロン

生物活性

Myristicin has been found to possess several biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-fungal properties. Additionally, myristicin has been shown to have anti-cancer properties, and to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Biochemical and Physiological Effects

Myristicin has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, myristicin has been found to act as an antioxidant, scavenging free radicals that can cause oxidative damage to cells. Finally, myristicin has been found to inhibit the growth of cancer cells by blocking the activity of certain proteins that are involved in cell proliferation.

実験室実験の利点と制限

Myristicin has several advantages and limitations for use in laboratory experiments. One advantage is that myristicin is relatively easy to synthesize in the laboratory, making it a useful tool for the study of its pharmacological properties. Additionally, myristicin has been found to have a wide range of biological activities, making it a useful tool for the study of its pharmacological effects. However, myristicin has several limitations, such as its low solubility in water, its low bioavailability, and its low potency.

将来の方向性

Although myristicin has been studied for its pharmacological properties, there are still many potential future directions for research. One potential direction is to further investigate the mechanism of action of myristicin, in order to better understand how it exerts its biological effects. Additionally, further research could be conducted to investigate the potential therapeutic applications of myristicin, such as its potential use as an anti-inflammatory, analgesic, and anti-cancer agent. Finally, further research could be conducted to investigate the pharmacokinetics of myristicin, in order to better understand its absorption, distribution, metabolism, and excretion in the body.

Safety and Hazards

Although myristicin is safe when consumed in the small quantities typically found in food, high doses can have harmful effects . Consuming large amounts of myristicin, typically through the ingestion of excessive quantities of nutmeg, can lead to 'nutmeg intoxication’ . It is harmful if swallowed and suspected of damaging fertility or the unborn child .

生化学分析

Biochemical Properties

Myristicin is metabolized in the liver by enzymes of the cytochrome P450 complex . Its hepatic biotransformation generates metabolites that remain active and may be responsible for its toxicity . In phase 1 metabolism, the main active metabolites are 1’-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene .

Cellular Effects

It is known that Myristicin can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Myristicin is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Myristicin can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Myristicin vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Myristicin is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Myristicin is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that Myristicin can be directed to specific compartments or organelles .

準備方法

合成経路と反応条件: ミリスチシンは、マイクロ波支援抽出や超音波支援抽出など、いくつかの方法で合成できます。 これらの方法は、ナツメグやメースなどの植物材料を使用し、ガスクロマトグラフィー質量分析法でミリスチシンの濃度を決定します .

工業生産方法: ミリスチシンの工業生産は、通常、ナツメグや他の植物の精油から抽出することで行われます。 抽出に最も効果的な方法は、マイクロ波支援抽出であり、他の手法と比較して、サンプル構造に深い変化を生じさせます .

化学反応の分析

反応の種類: ミリスチシンは、酸化、還元、置換など、様々な化学反応を起こします。 制御された化学合成により、MDMA (3-メトキシ-4,5-メチレンジオキシアンフェタミン)に変換できます .

一般的な試薬と条件: ミリスチシンを含む反応で一般的に使用される試薬には、酸化剤、還元剤、触媒などがあります。 これらの反応の条件は、目的の生成物と実行される特定の反応によって異なります .

主な生成物: ミリスチシンの反応から生成される主な生成物には、MDMAやその他のアンフェタミン誘導体があります。 これらの生成物は、精神活性化合物との構造的類似性のために注目されています .

4. 科学研究の応用

ミリスチシンは、様々な分野でいくつかの科学研究の応用があります。

化学: 化学において、ミリスチシンは、アンフェタミン誘導体に変換される可能性を研究されており、デザイナードラッグの合成に役立ちます .

生物学: 生物学研究では、ミリスチシンの殺虫特性とその殺虫剤の有効性を高める能力が調査されています .

医学: 医学では、ミリスチシンは、がん細胞に対する抗増殖活性やがん治療における多剤耐性を克服する能力など、潜在的な治療効果が検討されています .

工業: 産業部門では、ミリスチシンは、特に農業において作物を害虫から保護するために、天然の殺虫剤や忌避剤として使用されます .

類似化合物との比較

Myristicin is similar to other alkenylbenzene compounds such as safrole and eugenol. it is unique in its ability to produce psychoactive effects and its potential to be converted into amphetamine derivatives .

Similar Compounds:

- Safrole

- Eugenol

- Elemicin

- Asarone

These compounds share structural similarities with myristicin but differ in their specific effects and applications .

特性

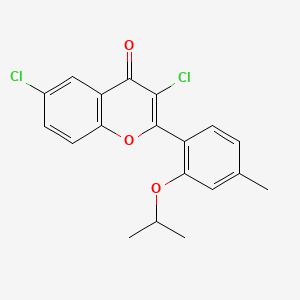

IUPAC Name |

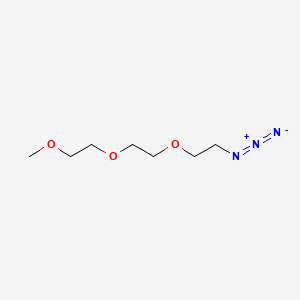

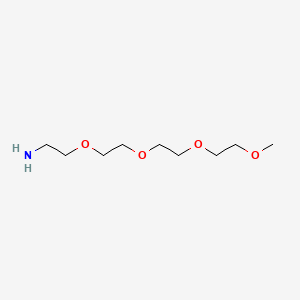

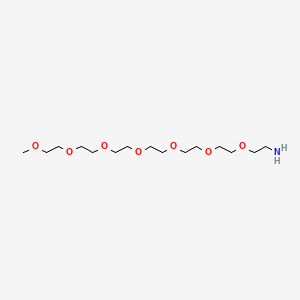

4-methoxy-6-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3,5-6H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWJOHGLIBDBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Record name | myristicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Myristicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025693 | |

| Record name | Myristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index], Liquid, Colourless oil; Warm balsamic-woody aroma | |

| Record name | Myristicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

276.5 °C, 171.00 to 173.00 °C. @ 40.00 mm Hg | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, slightly soluble in ethanol, soluble in ether and benzene., Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1416 at 20 °C g/cu cm, 1.143-1.145 | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00646 [mmHg] | |

| Record name | Myristicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

To evaluate the hepatoprotective activity of spices, 21 different spices were fed to rats with liver damage caused by lipopolysaccharide (LPS) plus d-galactosamine (D-GalN). As assessed by plasma aminotranferase activities, nutmeg showed the most potent hepatoprotective activity. Bioassay-guided isolation of the active compound from nutmeg was carried out in mice by a single oral administration of the respective fractions. Myristicin, one of the major essential oils of nutmeg, was found to possess extraordinarily potent hepatoprotective activity. Myristicin markedly suppressed LPS/D-GalN-induced enhancement of serum TNF-alpha concentrations and hepatic DNA fragmentation in mice. These findings suggest that the hepatoprotective activity of myristicin might be, at least in part, due to the inhibition of TNF-alpha release from macrophages. ..., Mouse hepatoma Hepa-1c1c7 (Hepa-1) cells were treated with myristicin to assess the role of myristicin in the process of Cyp1a-1 induction. Treatment of Hepa-1 cells with myristicin increased Cyp1a-1 transcription in a dose-dependent manner as shown by analysis of 7-ethoxyresorufin O-deethylase activity, Cyp1a-1 protein level, and Cyp1a-1 mRNA. Myristicin, however, did not competitively displace [3H]2,3,7,8-tetrachlorodibenzo-p-dioxin from the Hepa-1 cytosolic aryl hydrocarbon (Ah) receptor in a competitive Ah receptor binding analysis using sucrose density gradient sedimentation and did not affect formation of DNA-protein complexes between the Ah receptor and its DRE target in a gel mobility shift assay using oligonucleotides corresponding to DRE 3 of the Cyp1a-1. ... | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

607-91-0 | |

| Record name | Myristicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-allyl-4-methoxy-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PD6CT78W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

<-20 °C, < -20 °C | |

| Record name | MYRISTICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3516 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of myristicin?

A1: While the exact mechanism of action remains unclear, research suggests that myristicin exerts its effects through multiple pathways. It has been shown to modulate the EGFR/ERK signaling pathway, which plays a crucial role in cell growth and proliferation. [, ] Additionally, myristicin influences the PI3K/Akt/NF-κB signaling pathway, implicated in inflammation and apoptosis. []

Q2: How does myristicin affect gastric cancer cells?

A2: Studies demonstrate that myristicin suppresses the growth of gastric cancer cells by inhibiting the EGFR/ERK signaling pathway. This inhibition leads to decreased expression of cyclins (proteins involved in cell cycle progression), increased expression of pro-apoptotic protein Bax, activation of caspases (executioner proteins of apoptosis), and enhanced cytochrome C release, ultimately promoting apoptosis in gastric cancer cells. []

Q3: What is the role of the metabolite 1'-hydroxymyristicin in myristicin's toxicity?

A3: Research indicates that 1'-hydroxymyristicin, a metabolite generated through myristicin bioactivation, plays a significant role in its toxicity. The formation of a myristicin-N-acetylcysteine adduct, a result of myristicin bioactivation, appears to be closely associated with myristicin-induced cytotoxicity. []

Q4: How does myristicin interact with the GABA(A) receptor?

A4: Contrary to traditional beliefs, studies in male Sprague-Dawley rats suggest that myristicin does not exert anxiolytic effects through GABA(A) receptor modulation. Instead, it may promote anxiogenesis, potentially by antagonizing the anxiolytic effects of GABA(A) agonists like midazolam. []

Q5: What are the anti-inflammatory effects of myristicin?

A5: Myristicin exhibits anti-inflammatory properties by inhibiting the production of various inflammatory mediators in dsRNA-stimulated macrophages. It significantly reduces the production of nitric oxide (NO), pro-inflammatory cytokines (IL-6, IL-10), chemokines (MCP-1, MCP-3), and growth factors, suggesting a potential role in mitigating inflammatory responses. []

Q6: What is the molecular formula and weight of myristicin?

A6: Myristicin has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol.

Q7: How is myristicin typically characterized using spectroscopic techniques?

A7: Spectroscopic methods like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are commonly employed to identify and characterize myristicin. GC-MS helps determine the presence and relative abundance of myristicin in complex mixtures like essential oils. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy, particularly 1H and 13C NMR, reveals the structure and arrangement of atoms within the myristicin molecule. [, , , ]

Q8: Does the presence or absence of myristicin impact the antimicrobial activity of nutmeg essential oil?

A8: Studies indicate that the presence of myristicin contributes to the antimicrobial activity of nutmeg essential oil. While both the complete essential oil and the oil with myristicin removed exhibit activity against bacteria like S. aureus, B. subtilis, and E. coli, the complete oil demonstrates greater inhibitory effects. []

Q9: Can myristicin content be increased in nutmeg oil, and how does this impact its quality?

A9: Yes, myristicin content in nutmeg oil can be increased through techniques like sequences distillation. This process involves multiple distillations under specific temperature and pressure conditions, resulting in a final product with a significantly higher percentage of myristicin, which can enhance its distinct aroma and potential applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid](/img/structure/B1677512.png)

![2-(2-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethanol](/img/structure/B1677528.png)

![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)